molecular formula C13H12N2O7S B5917033 METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE

Cat. No.: B5917033
M. Wt: 340.31 g/mol
InChI Key: DVXWWOQQDRJCAN-UHFFFAOYSA-N
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Description

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a dioxolane ring, a nitro group, and a benzisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the benzisoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dioxolane ring is usually accomplished via a condensation reaction with an aldehyde or ketone. The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents. Finally, the esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Condensation: Aldehydes or ketones, acid catalysts.

Major Products Formed

Scientific Research Applications

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzisoxazole moiety can bind to specific enzymes or receptors, modulating their activity. The dioxolane ring may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1,2-BENZISOXAZOL-4-YL]SULFANYL}ACETATE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the nitro group, benzisoxazole moiety, and dioxolane ring makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-[[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzoxazol-4-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O7S/c1-19-10(16)6-23-9-5-7(15(17)18)4-8-11(9)12(14-22-8)13-20-2-3-21-13/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXWWOQQDRJCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC2=C1C(=NO2)C3OCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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